molecular formula C19H17ClN4O2S B2698188 4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1021227-71-3

4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2698188
CAS No.: 1021227-71-3
M. Wt: 400.88
InChI Key: NOEQCOCCGBNPNH-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(4-(3-oxo-3-((pyridin-2-ylmethyl)amino)propyl)thiazol-2-yl)benzamide” is a synthesized compound that has shown significant antiviral activity .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The synthesized molecules were further evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .


Molecular Structure Analysis

The molecular structure of this compound involves a keto oxygen atom at the position of C-4 and a nitrogen atom of the thiadiazole ring moiety . The polar features had a tolerance of 2 Å while the hydrophobic features had a tolerance of 2.5 Å .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The synthesized molecules were further evaluated for their drug-like behavior through ADME properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully described in the available literature .

Scientific Research Applications

Enzyme Inhibition and Cancer Research

Research has shown that benzamide derivatives, similar in structure to the specified chemical, act as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. This inhibition is crucial for cancer research, as it demonstrates effectiveness in human lung and colon carcinoma xenograft models. This insight is valuable for the development of cancer therapies (Borzilleri et al., 2006).

Synthesis and Antimicrobial Activity

Some benzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Cytotoxic Activity

Studies have explored the synthesis and cytotoxic activity of benzamide derivatives and their copper(II) complexes. These compounds, including the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, showed significant cytotoxicity against various human cancer cell lines, such as breast cancer and prostate adenocarcinoma cell lines. This suggests their potential role in the development of new anticancer drugs (Adhami et al., 2014).

Photophysical and Chemical Properties

Research into the photophysical and chemical properties of related benzamide derivatives has been conducted. These studies contribute to understanding the molecular structure, stability, and reactivity of such compounds, which is essential for their application in various scientific fields (Srivastava et al., 2017).

Antiallergic Properties

Some benzamide derivatives have been synthesized and tested for their antiallergic activity. This research is significant in the search for new, potent, and orally active antiallergy agents, providing a foundation for future therapeutic developments (Hargrave et al., 1983).

Future Directions

The future directions for research on this compound could involve further investigation into its antiviral activity and potential applications in the treatment of viral diseases . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .

Properties

IUPAC Name

4-chloro-N-[4-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c20-14-6-4-13(5-7-14)18(26)24-19-23-16(12-27-19)8-9-17(25)22-11-15-3-1-2-10-21-15/h1-7,10,12H,8-9,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEQCOCCGBNPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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